molecular formula C14H9ClN2O5 B4039076 N-(2-chloro-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide

N-(2-chloro-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B4039076
M. Wt: 320.68 g/mol
InChI Key: ZCIRNCQSMFKUFX-UHFFFAOYSA-N
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Description

“N-(2-chloro-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide” is a compound that is derived from 2-chloro-4-nitrophenol . The compound 2-chloro-4-nitrophenol is a nitrophenol . Another related compound is 2-Chloro-N-(4-nitrophenyl)acetamide .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related compounds. For instance, a chemoenzymatic procedure for the synthesis of beta-maltooligosaccharide glycosides using 2-chloro-4-nitrophenyl has been developed .


Chemical Reactions Analysis

There is a study that reported the ability of simple glycoside donors to drastically shift the equilibria of glycosyltransferase-catalyzed reactions . This could be relevant to the chemical reactions involving “this compound”.

Scientific Research Applications

Synthesis and Biological Activity

A series of novel compounds, including derivatives similar in structure to N-(2-chloro-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide, have been synthesized for various scientific research applications. These derivatives have been evaluated for their antioxidant, antimicrobial, antitubercular, anticancer, and antidiabetic potential, showcasing the versatility of this chemical backbone in medicinal chemistry and material science.

  • Antioxidant Activity : A study focused on synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, revealing potent antioxidants, with some compounds exhibiting higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).

  • Antimicrobial and Antitubercular Activities : Compounds synthesized from 2-amino-5-nitrothiazole demonstrated significant antibacterial, antifungal, and antitubercular activities, indicating their potential in combating microbial infections and tuberculosis (Samadhiya, Sharma, & Srivastava, 2013).

  • Anticancer Activity : Research on modifying the structure of N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide, a compound structurally related to this compound, has shown improved anticancer activity and liver microsomal stability, pointing towards the importance of structural optimization in drug development (Kommagalla et al., 2014).

  • Antidiabetic Potential : The evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives has revealed potent in vitro antidiabetic potential, with some compounds being significant inhibitors of α-glucosidase and α-amylase enzymes. This highlights the compound's role in managing diabetes through enzyme inhibition (Thakal, Singh, & Singh, 2020).

  • Corrosion Inhibition Studies : Investigations into the corrosion inhibition properties of N-Phenyl-benzamide derivatives, which share a functional group with this compound, on mild steel in acidic conditions have provided insights into their potential application in protecting metals from corrosion. This research demonstrates the multifaceted applications of these compounds beyond biological activities (Mishra et al., 2018).

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-10-6-9(17(19)20)2-3-11(10)16-14(18)8-1-4-12-13(5-8)22-7-21-12/h1-6H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIRNCQSMFKUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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